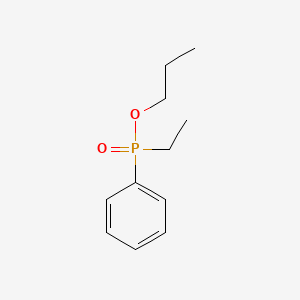

Propyl ethyl(phenyl)phosphinate

Description

Contextual Significance of Organophosphorus Compounds in Modern Chemical Science

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, hold a significant and multifaceted role in modern chemical science. taylorandfrancis.com Their applications are wide-ranging, spanning from industrial and agricultural chemistry to medicinal and nucleic acid chemistry, owing to their unique biological and physical properties. taylorandfrancis.com These compounds are integral components in the manufacturing of plastics, solvents, herbicides, pesticides, and insecticides. taylorandfrancis.comnih.gov The development of organophosphorus chemistry has been rapid, particularly in the latter half of the 20th century, leading to a broad spectrum of chemical structures with various applications. mdpi.comnih.gov The phosphorus-carbon (P-C) bond is a key feature, offering chemical and thermal stability. taylorandfrancis.com This stability, combined with the diverse reactivity of different phosphorus oxidation states and substituent groups, has made organophosphorus compounds a fertile ground for chemical research and development. taylorandfrancis.commdpi.com

Structural Classification and Nomenclature of Phosphinate Esters

Phosphinate esters belong to the larger family of organophosphorus compounds. Their core structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an oxygen atom that forms an ester linkage (-OR), and single-bonded to two carbon atoms. This distinguishes them from other related organophosphorus esters like phosphates and phosphonates, which have P-O-C linkages, whereas phosphinates possess a direct P-C bond. researchgate.net

The nomenclature of phosphinate esters follows established IUPAC conventions. The name is derived from the corresponding phosphinic acid. For the specific compound of interest, "Propyl ethyl(phenyl)phosphinate," the name indicates:

Propyl : The ester group attached to one of the phosphorus-oxygen single bonds is a propyl group.

ethyl(phenyl)phosphinate : This part describes the phosphinic acid from which it is derived. The phosphorus atom is attached to one ethyl group and one phenyl group.

Thus, the structure consists of a phosphorus atom bonded to a phenyl group, an ethyl group, an oxygen atom (which is part of the propyl ester), and a double-bonded oxygen atom.

Research Trajectory of this compound within Phosphorus Chemistry

The research trajectory for this compound specifically is not extensively documented in dedicated studies. However, its chemistry is understood within the broader context of phosphinate ester synthesis and reactivity. Research often focuses on the synthesis of related structures, such as ethyl phenylphosphinate, which serves as a precursor or analogous compound. publish.csiro.au The synthesis of such compounds can be achieved through methods like the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a base like pyridine (B92270). publish.csiro.au The reactivity of the P-H bond in precursor molecules is a key area of investigation for forming P-C bonds, as seen in the synthesis of various phosphinate and phosphonate (B1237965) esters. nih.gov Studies on the hydrolysis of phosphinate esters, which can be performed under acidic or basic conditions, provide insight into their stability and degradation pathways. nih.gov While direct research on this compound is limited, its properties and reactions can be inferred from the extensive body of work on similar phosphinate esters.

Scope and Objectives of Scholarly Investigations Pertaining to this compound Systems

Scholarly investigations relevant to systems like this compound are generally centered on fundamental aspects of their chemistry. The primary objectives of such research include:

Development of Synthetic Methodologies: A significant portion of research in organophosphorus chemistry is dedicated to creating efficient and selective methods for forming phosphorus-carbon and phosphorus-ester bonds. publish.csiro.aumdpi.com This includes the exploration of various reagents, catalysts, and reaction conditions. wikipedia.org

Structural and Spectroscopic Characterization: A crucial objective is the thorough characterization of newly synthesized compounds. This involves the use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas-Liquid Chromatography (GLC) to confirm the structure and purity of the target molecules. publish.csiro.au

Investigation of Reaction Mechanisms: Understanding the step-by-step process of how reactions occur is a fundamental goal. For instance, studies might focus on the mechanism of esterification, hydrolysis, or reactions involving the phosphorus center. nih.gov

Exploration of Potential Applications: While fundamental understanding is key, research is also driven by the potential utility of these compounds. For example, related phosphinate and phosphonate esters have been investigated as photoinitiators, intermediates in organic synthesis, and for their biological activities. chemicalbook.comtandfonline.com

The study of this compound and its analogs contributes to the broader knowledge base of organophosphorus chemistry, which in turn can lead to the development of new materials and molecules with valuable properties.

Interactive Data Tables

Below are tables summarizing key data for a closely related and well-documented compound, Ethyl phenylphosphinate , which can serve as a reference point for understanding the properties of this compound.

Table 1: Physical and Chemical Properties of Ethyl Phenylphosphinate

| Property | Value | Reference(s) |

| CAS Number | 2511-09-3 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₁O₂P | sigmaaldrich.com |

| Molecular Weight | 170.15 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.129 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 94-95 °C at 1 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.526 | sigmaaldrich.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

Table 2: Spectroscopic Data for Ethyl Phenylphosphinate

| Spectroscopic Technique | Observed Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.57 (d, J=569 Hz, 1H), 8.0-7.4 (m, 5H), 4.13 (2q, J(H-H)=7 Hz, J(P-H)=14 Hz, 2H), 1.35 (t, J=7 Hz, 3H) | prepchem.com |

| Infrared (IR) | A band at 2350 cm⁻¹ was noted during decomposition, indicating CO₂ formation. | publish.csiro.au |

Properties

CAS No. |

61388-00-9 |

|---|---|

Molecular Formula |

C11H17O2P |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

[ethyl(propoxy)phosphoryl]benzene |

InChI |

InChI=1S/C11H17O2P/c1-3-10-13-14(12,4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

ULMPOWHVOLFVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Propyl Ethyl Phenyl Phosphinate and Analogues

Esterification Reactions of Phosphinic Acids

A common and increasingly favored "greener" approach to phosphinates begins with phosphinic acids. univ-paris13.fringentaconnect.com This route avoids the use of halogenated intermediates. The primary challenge lies in the direct esterification, which is often difficult under conventional heating but can be promoted through specialized techniques. univ-paris13.fringentaconnect.com

Direct Esterification of Phenyl-H-phosphinic Acid with Alcohols

Direct esterification involves the reaction of a phosphinic acid with an alcohol to form the corresponding phosphinate ester. While traditionally considered inefficient, modern methods have significantly improved the viability of this transformation. ingentaconnect.com

Microwave (MW) irradiation has emerged as a powerful tool for promoting the direct esterification of phosphinic acids without the need for catalysts. ingentaconnect.comtandfonline.com Studies have shown that reacting phenyl-H-phosphinic acid with a variety of alcohols in a closed vessel under microwave conditions at temperatures between 160-200 °C can produce the corresponding phosphinates in good to excellent yields. ingentaconnect.comresearchgate.netnih.gov This method is significantly more effective than conventional heating, under which the esterification often fails or remains incomplete. tandfonline.com The reaction times are typically short, often around 30 minutes. researchgate.net The use of ionic liquid (IL) additives, such as [bmim][PF6], can further promote the reaction, allowing for lower temperatures (140-160 °C) and sometimes achieving higher yields. researchgate.netnih.gov

| Alcohol | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl alcohol | 15-fold excess, 160 °C, 30 min | 73 | researchgate.netnih.gov |

| Ethyl alcohol | 15-fold excess, 10% [bmim][PF6], 140 °C, 30 min | 82 | researchgate.net |

| n-Propyl alcohol | 15-fold excess, 160 °C, 30 min | 75 | researchgate.net |

| n-Propyl alcohol | 15-fold excess, 10% [bmim][PF6], 140 °C, 30 min | 85 | researchgate.net |

| n-Butyl alcohol | 15-fold excess, 160 °C, 30 min | 90 | researchgate.net |

| n-Butyl alcohol | 15-fold excess, 10% [bmim][PF6], 140 °C, 30 min | 94 | researchgate.net |

| n-Pentyl alcohol | 15-fold excess, 180 °C, 30 min | 88 | researchgate.net |

| n-Pentyl alcohol | 15-fold excess, 10% [bmim][PF6], 160 °C, 30 min | 92 | researchgate.net |

While microwave assistance is highly effective, direct esterification of phenyl-H-phosphinic acid can also be achieved under purely thermal conditions, a method that can be advantageous for scalability. researchgate.net Research has demonstrated that heating a mixture of phenyl-H-phosphinic acid and an alcohol can yield the desired phosphinate, although this may require higher temperatures or longer reaction times compared to microwave-assisted protocols. nih.govmdpi.com For instance, the thermal esterification of phenyl-H-phosphinic acid with ethanol (B145695) at 160 °C in a continuous flow reactor resulted in a 35% conversion. nih.govmdpi.com However, with a less volatile alcohol like isobutanol, quantitative conversion was achieved at the same temperature. nih.govmdpi.com This suggests that reaction efficiency is dependent on the specific alcohol used and the reaction parameters.

| Alcohol | Conditions | Conversion (%) | Reference |

|---|---|---|---|

| Ethanol | Flow reactor, 160 °C, 0.15 mL/min | 35 | nih.govmdpi.com |

| Isobutanol | Flow reactor, 160 °C, 0.15 mL/min | 100 | nih.govmdpi.com |

| n-Pentanol | Flow reactor, 190 °C, 0.25 mL/min | 100 | nih.govmdpi.com |

| n-Octanol | Flow reactor, 190 °C, 0.25 mL/min | 100 | nih.govmdpi.com |

Alkylating Esterification via Alkyl Halides and Bases

An alternative to direct esterification is the alkylating esterification of phosphinic acids or their corresponding H-phosphinate esters. univ-paris13.fringentaconnect.com This method involves the deprotonation of the phosphinic acid or H-phosphinate with a suitable base, followed by nucleophilic attack on an alkyl halide. nih.govorganic-chemistry.org A general and efficient procedure utilizes lithium hexamethyldisilazide (LiHMDS) as the base at low temperatures in an anhydrous solvent like THF. nih.gov This approach is versatile, allowing for the use of a wide range of H-phosphinate esters and electrophiles, including primary chlorides and secondary iodides, which represents a significant advancement in the scope of this reaction. nih.gov

| H-Phosphinate Ester | Alkyl Halide | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl phenyl-H-phosphinate | n-Octyl chloride | LiHMDS, THF, -78 °C to rt | 75 | nih.gov |

| Ethyl phenyl-H-phosphinate | Isopropyl iodide | LiHMDS, THF, -78 °C to rt | 63 | nih.gov |

| Ethyl phenyl-H-phosphinate | Benzyl (B1604629) bromide | LiHMDS, THF, -78 °C to rt | 81 | nih.gov |

| Methyl phenyl-H-phosphinate | Ethyl bromide | LiHMDS, THF, -78 °C to rt | 72 | nih.gov |

Phase transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. univ-paris13.fringentaconnect.comresearchgate.net In the context of phosphinate synthesis, PTC can be employed for the alkylating esterification of phosphinic acids. univ-paris13.fringentaconnect.com The phosphinic acid is typically deprotonated by a base (e.g., aqueous sodium hydroxide) in the aqueous phase to form a phosphinate anion. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide) or a crown ether, then transports the phosphinate anion into the organic phase. researchgate.nettandfonline.com In the organic phase, the anion reacts with an alkyl halide to form the phosphinate ester. researchgate.net This methodology offers mild reaction conditions and can improve efficiency and selectivity. researchgate.netepa.gov

Approaches Involving Phosphinic Chlorides

The classical and historically prevalent method for synthesizing phosphinates involves the use of phosphinic chlorides as highly reactive intermediates. univ-paris13.fringentaconnect.com This strategy typically involves reacting a phosphinic chloride, such as phenylphosphinic chloride, with an alcohol or phenol (B47542) as the nucleophile. univ-paris13.fringentaconnect.com The reaction is often carried out in the presence of a base, like pyridine (B92270), to neutralize the hydrogen chloride byproduct. prepchem.com For example, ethyl phenylphosphinate can be synthesized by the dropwise addition of a solution of ethanol and pyridine to phenylphosphonous dichloride in ether. prepchem.com While effective, this approach is being increasingly replaced by "greener" methods that avoid the use of chlorine-based reagents. researchgate.net

Condensation Reactions of Phosphinic Chlorides with Alcohols

A classical and straightforward method for synthesizing phosphinates is the condensation reaction between a phosphinic chloride and an alcohol. researchgate.net This reaction proceeds through a nucleophilic attack of the alcohol on the electrophilic phosphorus center of the phosphinic chloride, leading to the formation of the corresponding phosphinate and hydrochloric acid. The presence of a base, such as pyridine, is often required to neutralize the acid byproduct and drive the reaction to completion. prepchem.com

For instance, the synthesis of ethyl phenylphosphinate can be achieved by reacting phenylphosphonous dichloride with ethanol in the presence of pyridine. prepchem.com This method is versatile and can be adapted to produce a variety of phosphinates by changing the phosphinic chloride and alcohol used.

Table 1: Examples of Phosphinate Synthesis via Condensation

| Phosphinic Chloride | Alcohol | Base | Product |

| Phenylphosphonous dichloride | Ethanol | Pyridine | Ethyl phenylphosphinate prepchem.com |

| Diarylphosphinic chloride | Various alcohols/phenols | Not specified | Diarylphosphinates researchgate.net |

Michaelis-Arbuzov Rearrangement and Related Transformations

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming P-C bonds. wikipedia.orgresearchgate.neteurekaselect.com It typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus compound. wikipedia.org

Formation of Phosphinates from Phosphonites and Alkyl Halides

In the context of phosphinate synthesis, a variation of the Michaelis-Arbuzov reaction is employed where a phosphonite ester reacts with an alkyl halide. wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphonite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a rearrangement, where the halide anion attacks one of the alkyl groups on the oxygen, leading to the formation of the phosphinate and an alkyl halide byproduct. wikipedia.org This method is highly versatile for creating a wide array of phosphinates. eurekaselect.combenthamdirect.com

Table 2: Michaelis-Arbuzov Reaction for Phosphinate Synthesis

| Phosphonite | Alkyl Halide | Product |

| Phosphonites | Aliphatic halides | Phosphinates researchgate.net |

| Triaryl phosphites | Aryl iodides | Aryl phosphonates organic-chemistry.org |

Mechanistic Pathways in Michaelis-Arbuzov Reactions (S_N1 vs. S_N2)

The dealkylation step of the Michaelis-Arbuzov reaction, where the halide ion attacks the phosphonium salt intermediate, can proceed through either an S_N1 or S_N2 mechanism. masterorganicchemistry.comlibretexts.org The predominant pathway is influenced by the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orgpressbooks.pub

S_N2 Mechanism: This is the more common pathway and involves a concerted, single-step process where the nucleophile (halide ion) attacks the carbon atom of the ester group at the same time as the carbon-oxygen bond breaks. masterorganicchemistry.com This mechanism is favored for primary and less sterically hindered alkyl groups and results in an inversion of configuration at the carbon center. masterorganicchemistry.comyoutube.com Strong nucleophiles and polar aprotic solvents also favor the S_N2 pathway. libretexts.orgmasterorganicchemistry.com

S_N1 Mechanism: This pathway involves a two-step process. First, the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com This mechanism is favored for tertiary, allylic, or benzylic alkyl groups that can form stable carbocations. libretexts.orgpressbooks.pub The use of weak nucleophiles and polar protic solvents also promotes the S_N1 mechanism. libretexts.orgyoutube.com

Palladium-Catalyzed Carbon-Phosphorus (P-C) Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of P-C bonds, offering a broader scope and milder reaction conditions compared to traditional methods. wikipedia.org

Hirao Reaction Variants for Arylphosphinate Synthesis

The Hirao reaction, first reported in the early 1980s, involves the palladium-catalyzed cross-coupling of a P(O)H compound, such as an H-phosphinate, with an aryl or vinyl halide. wikipedia.orgnih.govnih.gov This reaction has become a significant method for the synthesis of arylphosphinates and other organophosphorus compounds. nih.govnih.gov

Initial protocols often required high catalyst loadings of palladium. nih.gov However, significant advancements have been made to improve the efficiency and scope of the Hirao reaction. The use of palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with various phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to be highly effective, allowing for lower catalyst loadings and the use of a wider range of aryl halides, including less reactive aryl chlorides. nih.govresearchgate.net These improved conditions have expanded the utility of the Hirao reaction for the synthesis of a diverse array of arylphosphinates. nih.govresearchgate.net The reaction is tolerant of various functional groups and can be used to synthesize complex molecules. organic-chemistry.org

Table 3: Catalysts and Conditions for Hirao-Type Reactions

| Palladium Source | Ligand | Substrate | Product |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Aryl bromides/iodides | Aryl phosphonates nih.gov |

| Pd(OAc)₂ | dppf | Aryl chlorides | Aryl phosphonates nih.govresearchgate.net |

| PdCl₂ | 2,2'-bipyridine | Triarylbismuths | Arylphosphinates organic-chemistry.org |

Microwave-Assisted and Solvent-Free Conditions in P-C Coupling

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly protocols for P-C coupling reactions. nih.gov Microwave irradiation has been successfully employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. organic-chemistry.orgmdpi.comnih.gov

Microwave-assisted Hirao reactions can be carried out using palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, and have been shown to be effective for the coupling of H-phosphinates with aryl halides. organic-chemistry.orgmdpi.comnih.govresearchgate.net In some cases, these reactions can be performed without the need for an added phosphine ligand, as the P(O)H reagent itself can act as a ligand precursor. tandfonline.comresearchgate.net

Furthermore, solvent-free conditions have been developed for the Hirao reaction, further enhancing its green credentials. nih.govacs.org These reactions are typically performed under microwave irradiation and have proven to be a general and efficient method for the synthesis of various arylphosphinates and related compounds. acs.orgnih.gov The use of microwave assistance and the elimination of solvents contribute to more sustainable and efficient synthetic processes. nih.govresearchgate.netresearchgate.net

Table 4: Green Approaches to Hirao Reaction

| Catalyst System | Reaction Conditions | Key Advantage |

| Pd(PPh₃)₄ | Microwave irradiation, THF solvent | Rapid reaction times (<10 min) organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | Microwave irradiation, solvent-free | Environmentally friendly, no added ligand needed tandfonline.comacs.org |

| Pd(OAc)₂ | Microwave irradiation, ethanol solvent | Reduced environmental impact researchgate.net |

Stereoselective Synthesis of Propyl ethyl(phenyl)phosphinate Stereoisomers

The creation of a stereogenic phosphorus center in phosphinates can be achieved through various synthetic strategies. The following sections detail nucleophilic additions to chiral imines, asymmetric hydrophosphorylation of alkynes, and enzymatic kinetic resolution as effective methods for controlling the stereochemistry at the phosphorus atom.

The aza-Pudovik reaction, which involves the addition of a P-H group across a C=N double bond, is a powerful tool for forming C-P bonds and creating α-aminophosphinates. When racemic H-phosphinates are added to prochiral imines, the reaction can produce diastereomeric mixtures of the corresponding aminophosphinic esters.

A study on the synthesis of alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates utilized ethyl and butyl phenyl-H-phosphinates as the P-reagents in reactions with various imines derived from substituted benzaldehydes and primary amines. mdpi.com The addition of the racemic H-phosphinate to the prochiral imine function resulted in the formation of the aminophosphinic ester products as a nearly 1:1 mixture of diastereoisomers. mdpi.com These diastereomeric mixtures could, in some cases, be partially separated by column chromatography. The reaction demonstrates a viable, atom-efficient route to complex phosphinates. mdpi.com

For instance, the reaction of ethyl phenyl-H-phosphinate with N-benzylidenebenzylamine and other imines afforded the corresponding α-aminophosphinates in good to excellent yields. mdpi.com The results highlight the general applicability of this method for creating a diverse range of phosphinate derivatives.

Table 1: Aza-Pudovik Reaction of Alkyl Phenyl-H-phosphinates with Imines mdpi.com

| P-Reagent | Imine | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Ethyl phenyl-H-phosphinate | N-Benzylidenebenzylamine | Ethyl (α-benzylamino-benzyl-)phenylphosphinate | 85 | ~1:1 |

| Ethyl phenyl-H-phosphinate | N-(4-Chlorobenzylidene)benzylamine | Ethyl (α-benzylamino-4-chlorobenzyl-)phenylphosphinate | 92 | ~1:1 |

| Butyl phenyl-H-phosphinate | N-Benzylidenebutylamine | Butyl (α-butylamino-benzyl-)phenylphosphinate | 78 | ~1:1 |

This table presents data for analogues of this compound to illustrate the synthetic methodology.

The palladium-catalyzed asymmetric hydrophosphorylation of alkynes represents a highly efficient and atom-economical method for the synthesis of P-stereogenic alkenylphosphinates. nih.govrsc.org This approach involves the addition of an H-phosphinate across the triple bond of an alkyne, guided by a chiral palladium catalyst to control the stereochemical outcome at the newly formed phosphorus center.

In a key study, ethyl phenylphosphinate was used as a model substrate to react with a variety of terminal and internal alkynes in the presence of a palladium catalyst and a chiral phosphine ligand, such as (R,R)-QuinoxP*. nih.gov The reaction proceeded smoothly to afford a range of P-stereogenic alkenylphosphinates with good yields and high enantioselectivities. nih.gov This methodology is notable for its broad substrate scope, tolerating aryl alkynes with both electron-donating and electron-withdrawing substituents, as well as aliphatic and internal alkynes. nih.gov

The reaction conditions were optimized, and it was found that the choice of ligand and the presence of a diphenylphosphinic acid additive were crucial for achieving high efficiency and enantioselectivity. nih.gov A gram-scale reaction between phenylacetylene (B144264) and ethyl phenylphosphinate demonstrated the synthetic utility of this method, yielding the product in 68% yield and 82% enantiomeric excess (ee). nih.gov

Table 2: Palladium-Catalyzed Asymmetric Hydrophosphorylation of Alkynes with Ethyl Phenylphosphinate nih.gov

| Alkyne | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylacetylene | (R,R)-QuinoxP* | Ethyl (E)-(1-phenylvinyl)phenylphosphinate | 95 | 84 |

| 4-Methoxyphenylacetylene | (R,R)-QuinoxP* | Ethyl (E)-(1-(4-methoxyphenyl)vinyl)phenylphosphinate | 96 | 85 |

| 4-Chlorophenylacetylene | (R,R)-QuinoxP* | Ethyl (E)-(1-(4-chlorophenyl)vinyl)phenylphosphinate | 94 | 86 |

| 1-Hexyne | (R,R)-QuinoxP* | Ethyl (E)-(1-buten-1-yl)phenylphosphinate | 75 | 80 |

This table presents data for analogues of this compound to illustrate the synthetic methodology.

Enzymatic kinetic resolution offers a powerful and highly selective method for obtaining enantiomerically pure phosphinate esters from a racemic mixture. nih.govwikipedia.org This technique relies on the differential reaction rates of the two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the unreacted starting material and the formation of an enantioenriched product. wikipedia.org

The bacterial phosphotriesterase has been demonstrated to catalyze the stereoselective hydrolysis of phosphinate esters. nih.gov In a study involving methyl phenyl p-X-phenylphosphinate esters, which are close analogues of this compound, the wild-type enzyme showed a strong preference for the S

Conversely, a mutant enzyme (I106T/F132A/H254G/H257W) was engineered to exhibit the opposite stereoselectivity. nih.gov This mutant preferentially hydrolyzed the R

Table 3: Enzymatic Kinetic Resolution of Methyl Phenyl p-X-Phenylphosphinate Esters nih.gov

| Enzyme | Preferred Enantiomer for Hydrolysis | Relative Rate (S |

Enriched Product |

|---|---|---|---|

| Wild-Type Phosphotriesterase | S |

~1000 : 1 | R |

This table presents data for analogues of this compound to illustrate the synthetic methodology.

Spectroscopic Characterization and Advanced Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of individual atoms and their connectivity within a molecule.

The ³¹P NMR spectrum of propyl ethyl(phenyl)phosphinate provides specific information about the chemical environment of the phosphorus atom. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound exhibits a characteristic chemical shift. rsc.org

| Parameter | Value | Solvent |

| ³¹P Chemical Shift (δ) | 53.8 ppm | CDCl₃ |

| Data sourced from a supporting information document from the Royal Society of Chemistry. rsc.org |

This chemical shift value is indicative of the specific electronic environment around the phosphorus nucleus in the phosphinate structure.

Comprehensive ¹³C NMR spectroscopic data, which would detail the chemical shifts of each carbon atom in the propyl, ethyl, and phenyl moieties of this compound, are not available in the searched academic literature and chemical databases.

Information regarding the application of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the complete assignment of proton and carbon signals and the elucidation of the connectivity network in this compound is not described in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been utilized to accurately determine the mass of this compound. The experimentally determined mass values are in close agreement with the theoretically calculated mass, confirming the elemental composition of the molecule. rsc.orgrsc.orgrug.nl

| Ion | Calculated m/z | Found m/z | Reference |

| [M]⁺ | 212.0966 | 212.0961 | rsc.org |

| [M]⁺ | 212.0966 | 212.0979 | rug.nl |

| [M+H]⁺ | 213.0977 | 213.0972 | rsc.org |

| This table presents high-resolution mass spectrometry data for this compound from various academic sources. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy stands as a fundamental analytical technique in the characterization of this compound, providing critical insights into its molecular structure through the identification of its constituent functional groups. The interaction of the molecule with infrared radiation induces vibrations of its covalent bonds, and the frequencies at which these vibrations occur are characteristic of specific bond types and their chemical environment. Analysis of the IR spectrum of this compound allows for the unambiguous confirmation of key structural motifs, including the phosphoryl group, the phosphinate ester linkages, and the aromatic and aliphatic hydrocarbon moieties.

The IR spectrum of an organophosphorus compound like this compound is typically complex, yet highly informative. The most diagnostic absorption bands are those arising from the phosphorus-containing functional groups. The phosphoryl (P=O) stretching vibration is particularly prominent and serves as a key marker for this class of compounds. Its position in the spectrum can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

In addition to the phosphorus-centric vibrations, the spectrum will feature characteristic absorptions for the carbon-hydrogen (C-H) bonds within the propyl, ethyl, and phenyl groups. The aromatic C-H stretches appear at slightly higher wavenumbers than their aliphatic counterparts. Furthermore, the in-ring carbon-carbon (C-C) stretching vibrations of the phenyl group and the various bending vibrations of the alkyl chains contribute to the fingerprint region of the spectrum, providing a unique spectral signature for the molecule.

Detailed research findings on analogous organophosphorus compounds, such as other alkyl phosphinates and phosphonates, corroborate the expected absorption regions for the key functional groups in this compound. For instance, studies on various phosphinate esters consistently report the strong P=O stretching absorption in the 1200-1260 cm⁻¹ range. Similarly, the P-O-C linkage gives rise to characteristic stretching vibrations, typically observed in the 1000-1050 cm⁻¹ and 750-800 cm⁻¹ regions.

The following interactive data table summarizes the principal infrared absorption bands anticipated for this compound, based on established correlations from spectroscopic studies of related organophosphorus compounds and hydrocarbon derivatives.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3055 | Medium | C-H (Aromatic) | Stretching |

| 2960-2980 | Strong | C-H (Alkyl) | Asymmetric Stretching |

| 2870-2890 | Medium | C-H (Alkyl) | Symmetric Stretching |

| ~1440 | Medium | C-H (Alkyl) | Bending (Scissoring) |

| ~1590, ~1485 | Medium-Weak | C=C (Aromatic) | In-ring Stretching |

| 1200-1260 | Strong | P=O (Phosphoryl) | Stretching |

| 1000-1050 | Strong | P-O-C (Phosphinate) | Asymmetric Stretching |

| ~750 | Medium | P-O-C (Phosphinate) | Symmetric Stretching |

| ~700, ~740 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization of Propyl ethyl(phenyl)phosphinate

Molecular modeling is the foundational step in the computational analysis of a molecule. It involves constructing a three-dimensional model of this compound that can be computationally manipulated. The primary goal is to find the most stable arrangement of its atoms in space, a process known as geometry optimization.

This optimization is an energy minimization procedure. The initial model's geometry is systematically altered, and its potential energy is calculated at each step. The process continues until a minimum energy conformation, representing the most stable structure, is found. Various computational methods, from molecular mechanics to quantum mechanical approaches, can be employed for this purpose. The choice of method dictates the balance between computational cost and accuracy. For organophosphorus compounds, methods that can accurately handle the complex electronic environment of the phosphorus center are essential. The resulting optimized geometry provides critical data, including bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's physical and chemical properties.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method Type | Common Examples | Typical Basis Set | Key Feature |

|---|---|---|---|

| Semi-empirical | AM1, PM3 | Minimal (e.g., STO-3G) | Fast, suitable for large molecules, less accurate. |

| Ab Initio | Hartree-Fock (HF) | Pople-style (e.g., 6-31G*) | More accurate, computationally intensive. |

| Density Functional Theory (DFT) | B3LYP, M06-2X | Pople-style (e.g., 6-311++G(d,p)) | Good balance of accuracy and cost for electronic properties. |

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations delve into the electronic makeup of this compound, providing insights into its reactivity, stability, and spectroscopic behavior. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a favorable balance between computational accuracy and efficiency, making it a workhorse for studying organophosphorus compounds. rsc.org

For this compound, DFT calculations can be used to determine a variety of electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

Atomic Charges: DFT can calculate the partial charge on each atom, helping to understand intramolecular charge transfer and polar interactions.

In studies of related phosphonates, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) have been successfully applied to analyze electronic structures and correlate them with observed chemical behavior. researchgate.net

Ab initio molecular dynamics (AIMD) is a simulation technique that combines quantum mechanical calculations (ab initio) with classical molecular dynamics. In an AIMD simulation of this compound, the forces acting on each atom are calculated "on-the-fly" using quantum chemistry at each step of the simulation. This allows for the study of the molecule's dynamic behavior, such as conformational changes and reaction dynamics, without the need for pre-parameterized force fields. While computationally very expensive, AIMD provides a highly accurate description of how the molecule behaves over time at a given temperature, including the breaking and forming of chemical bonds.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and other spectra for this compound can be compared with experimental data to confirm its structure.

For instance, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR spectrum. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., P=O stretch, C-H bend). To improve accuracy, calculated frequencies are often scaled by a factor to account for systematic errors in the computational method. rsc.org Studies on various organophosphorus compounds have demonstrated that DFT methods, such as B3LYP, can accurately predict IR spectra, aiding in the identification of characteristic functional groups. rsc.orgresearchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated and used to assign signals in experimental NMR spectra, which is particularly useful for complex structures or for distinguishing between stereoisomers.

Table 2: Computationally Predicted Vibrational Frequencies for a P=O Group in a Phosphinate (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| P=O Stretch | 1285 | 1234 | 1200-1260 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating how chemical reactions occur. For this compound, theoretical methods can be used to map out the potential energy surface of a reaction, such as its hydrolysis or its participation in a coupling reaction. mdpi.comnih.gov

This involves identifying all relevant species along the reaction pathway, including reactants, intermediates, and products. Crucially, the high-energy transition state (TS) structures, which represent the energy barrier to the reaction, are located and characterized. The energy difference between the reactants and the transition state determines the reaction's activation energy, which is directly related to the reaction rate. By calculating the energies of these stationary points, chemists can determine the most likely mechanism for a given transformation. For example, computational studies on the hydrolysis of phosphinate esters have helped to distinguish between different possible mechanistic pathways. mdpi.com

Studies on Stereochemical Conformations and Enantiomeric Preferences

This compound possesses a chiral phosphorus center, meaning it can exist as two non-superimposable mirror images called enantiomers. Computational methods can be used to study the stereochemistry of this compound.

By performing a conformational search, different spatial arrangements (conformations) of the propyl and ethyl groups can be identified, and their relative energies can be calculated to determine the most stable conformers. Furthermore, the properties of the two enantiomers, (R)-Propyl ethyl(phenyl)phosphinate and (S)-Propyl ethyl(phenyl)phosphinate, can be calculated. While enantiomers have identical energies in an achiral environment, computational modeling can simulate their interaction with other chiral molecules or catalysts. This is crucial in asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other. mdpi.comacs.orgnih.gov Theoretical calculations can help predict which enantiomer will be preferentially formed by calculating the energies of the diastereomeric transition states leading to each product. rug.nl

Advanced Reactivity and Transformation Studies of Propyl Ethyl Phenyl Phosphinate

Hydrophosphinylation Reactions

Hydrophosphinylation, the addition of a P-H bond across an unsaturated system, is a fundamental method for forming P-C bonds. This reaction is particularly relevant to the P-H precursors of propyl ethyl(phenyl)phosphinate, such as ethyl phenyl-H-phosphinate. These precursors, which possess a reactive hydrogen atom directly attached to the phosphorus center, can engage in reactions with various unsaturated substrates.

The addition of H-phosphinates to carbon-carbon multiple bonds can be achieved using various catalytic systems, significantly enhancing the reaction's efficiency and selectivity. Transition metal catalysts, particularly those based on rhodium, have proven effective in mediating the addition of H-phosphinates to alkynes.

A notable example involves the rhodium-catalyzed [2+2+2] cycloaddition reaction. Chen and Duan reported the alkyne-arene annulation of ethyl phenyl-H-phosphinate with diynes. nih.gov This transformation leads to the formation of complex phosphinoline structures. Concurrently, Miura and colleagues described a similar reaction utilizing a different silver(I) co-oxidant. nih.gov These reactions demonstrate the potential of H-phosphinate precursors to participate in sophisticated, metal-catalyzed transformations to build polycyclic phosphorus-containing frameworks.

Table 1: Catalytic Systems for the Annulation of Ethyl Phenyl-H-phosphinate with Alkynes

| Catalyst System | Co-oxidant (Equivalents) | Substrate | Product | Yield | Reference |

| [RhCpCl₂]₂ | Ag₂O (2) | Ethyl phenyl-H-phosphinate, Diphenylacetylene | Phosphinoline derivative | 60% | nih.gov |

| [RhCpCl₂]₂ | AgOAc (4) | Ethyl phenyl-H-phosphinate, Diphenylacetylene | Phosphinoline derivative | 53% | nih.gov |

Reactions Involving Carbonyl Compounds and Imines

The reactivity of H-phosphinate precursors extends to additions across carbon-heteroatom double bonds, such as those in carbonyls and imines. These reactions are pivotal for synthesizing α-functionalized phosphinates, which are analogues of biologically important molecules like α-amino acids.

The Kabachnik-Fields reaction is a three-component condensation involving an amine, a carbonyl compound, and a >P(O)H species, such as an H-phosphinate, to form α-aminophosphinates. mdpi.comsemanticscholar.orgnih.gov This reaction typically proceeds through an imine intermediate, which is formed in situ. nih.govwikipedia.org

Alternatively, the aza-Pudovik reaction involves the direct addition of the H-phosphinate to a pre-formed imine. researchgate.netresearchgate.netwikipedia.org This two-component approach can offer greater control and efficiency compared to the one-pot, three-component Kabachnik-Fields condensation. researchgate.netnih.gov Recent studies have demonstrated the utility of ethyl phenyl-H-phosphinate and its butyl analogue in the aza-Pudovik reaction with various imines, yielding α-aminophosphinates as diastereomeric mixtures in good yields. nih.gov These reactions highlight a direct pathway to introduce amino-substituted side chains, creating substituted analogues of the parent phosphinate structure.

Table 2: Synthesis of Alkyl (α-Alkylamino-arylmethyl)phenyl phosphinates via Aza-Pudovik Reaction

| H-Phosphinate | Imine Source (Amine + Aldehyde) | Product | Yield Range | Reference |

| Ethyl phenyl-H-phosphinate | Primary amines + Substituted benzaldehydes | Ethyl (α-alkylamino-arylmethyl-)phenylphosphinates | 65-92% | nih.gov |

| Butyl phenyl-H-phosphinate | Primary amines + Substituted benzaldehydes | Butyl (α-alkylamino-arylmethyl-)phenylphosphinates | 65-92% | nih.gov |

Cyclization Reactions and Formation of Phosphinate-Containing Heterocycles

Phosphinate esters and their precursors are valuable building blocks for the synthesis of heterocyclic compounds where the phosphorus atom is incorporated into the ring system. nih.gov These P-heterocycles are of growing interest due to their potential applications in catalysis and medicinal chemistry.

Several synthetic strategies have been developed to access phosphinate-containing heterocycles. nih.gov For instance, Montchamp and coworkers have synthesized phosphole derivatives via ring-closing metathesis and 1,3-azaphosphindoles through palladium-catalyzed cyclization of 2-bromophenyl-substituted H-phosphinate esters with imines. nih.gov Another approach involves the intramolecular cyclization of functionalized phosphinates. researchgate.netnih.govrsc.org An example directly relevant to the ethyl(phenyl)phosphinate scaffold is the previously mentioned rhodium-catalyzed alkyne-arene annulation of ethyl phenyl-H-phosphinate, which forges a phosphinoline ring system. nih.gov These methods provide access to a variety of P-heterocycles, including phospholes, phosphinolines, and azaphosphindoles, demonstrating the versatility of the phosphinate moiety in constructing cyclic architectures. nih.gov

Derivatization to Other Organophosphorus Compound Classes

Phosphinate esters like this compound can serve as starting materials for the synthesis of other important classes of organophosphorus compounds. Key transformations include conversion to phosphine (B1218219) oxides and, subsequently, to tertiary phosphines.

The conversion of H-phosphinates to secondary or tertiary phosphine oxides is a common synthetic step. acs.org For example, the reaction of optically active H-phosphinates with Grignard reagents can lead to the formation of chiral tertiary phosphine oxides. acs.org These phosphine oxides are valuable in their own right and can also be reduced to the corresponding tertiary phosphines using reducing agents like silanes. This derivatization pathway opens access to phosphine ligands, which are crucial in transition-metal catalysis.

Another important derivatization is the Atherton-Todd reaction, which allows for the stereospecific coupling of H-phosphinates with amines or alcohols in the presence of a base and a carbon tetrahalide. acs.org This reaction proceeds with inversion of configuration at the phosphorus center and provides a general method for preparing phosphoroamidates and other phosphinate derivatives from easily accessible chiral H-phosphinates. acs.org These transformations underscore the role of phosphinates as versatile intermediates in the broader landscape of organophosphorus synthesis. epa.gov

Catalytic and Ligand Applications in Organic Synthesis

Propyl ethyl(phenyl)phosphinate as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. This compound, with its phosphorus center, is a potential candidate for a P-donor ligand.

The phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a transition metal center, forming a coordinate covalent bond. This interaction is fundamental to its role as a ligand. The coordination chemistry of phosphinate ligands is influenced by the nature of the metal and the substituents on the phosphorus atom.

The coordination of phosphinates to transition metals can occur in several modes. The most common is through the phosphorus atom, similar to phosphine (B1218219) ligands. However, the presence of the phosphoryl oxygen allows for potential bidentate or bridging coordination modes, which can influence the geometry and reactivity of the resulting metal complex. The general principles of coordination chemistry suggest that the interaction between a ligand and a metal is a Lewis acid-base interaction, where the ligand acts as a Lewis base and the metal as a Lewis acid. youtube.com The coordination number, which is the number of bonds from the ligands to the central metal ion, and the geometry of the resulting complex are key factors in its catalytic activity. youtube.comyoutube.com

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Impact on Catalysis |

| Monodentate (P-coordination) | The ligand binds to the metal center solely through the phosphorus atom. | Influences the electronic properties of the metal center, affecting oxidative addition and reductive elimination steps in a catalytic cycle. |

| Bidentate (P,O-chelation) | The ligand binds to the metal center through both the phosphorus atom and the phosphoryl oxygen atom, forming a chelate ring. | Can enhance the stability of the metal complex and influence the stereoselectivity of the reaction. |

| Bridging | The ligand bridges two metal centers, with the phosphorus and/or oxygen atoms coordinating to different metals. | Can facilitate bimetallic catalytic pathways and influence the nuclearity of the catalytic species. |

Note: This table is based on the general coordination chemistry of phosphinate ligands and represents potential, not experimentally confirmed, coordination modes for this compound.

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands. nih.govelsevierpure.com For this compound, these properties are determined by the propyl, ethyl, and phenyl groups attached to the phosphorus atom.

Steric Effects: The size of the propyl, ethyl, and phenyl groups will create a specific steric environment around the metal center. This steric bulk can influence the coordination number of the metal, the rate of ligand association and dissociation, and the regioselectivity and stereoselectivity of the catalytic reaction. For instance, bulkier ligands can favor the formation of less sterically hindered products. The cone angle is a common parameter used to quantify the steric bulk of a phosphine ligand, and a similar concept can be applied to phosphinates. elsevierpure.com

Table 2: Predicted Steric and Electronic Parameters of this compound

| Parameter | Influencing Group(s) | Predicted Effect on Catalysis |

| Electronic Effect (σ-donation) | Phenyl, Ethyl, Propyl | Moderate σ-donor strength, influencing the nucleophilicity/electrophilicity of the metal center. |

| Steric Bulk (Cone Angle) | Phenyl, Ethyl, Propyl | Moderate steric hindrance, affecting substrate approach and product selectivity. |

Note: The values in this table are qualitative predictions based on the general properties of the substituent groups. Precise experimental determination is required for accurate characterization.

Integration into Heterogeneous Catalytic Systems

While primarily discussed in the context of homogeneous catalysis, phosphinate ligands can also be integrated into heterogeneous systems. This is often achieved by immobilizing the ligand or its metal complex onto a solid support, such as a polymer or silica. This approach combines the high selectivity and mild reaction conditions of homogeneous catalysis with the ease of catalyst separation and recycling characteristic of heterogeneous catalysis. For instance, polymer-supported triphenylphosphine (B44618) has been widely used in various organic reactions. documentsdelivered.com A similar strategy could be envisioned for this compound, where the ligand is functionalized to allow for covalent attachment to a solid support.

Role as a Key Intermediate in Catalytic Cycles

Beyond its role as an ancillary ligand that modifies the properties of a catalytic center, this compound could potentially act as a key intermediate within a catalytic cycle itself. For example, in certain palladium-catalyzed reactions, H-phosphinates can undergo addition to alkynes or alkenes, forming new P-C bonds. organic-chemistry.org The resulting phosphinate could then be a precursor to the desired product. While specific examples involving this compound are not documented, the reactivity of the P-H bond in related H-phosphinates suggests that it could participate in similar transformations. The stability of metal-alkyl complexes is a crucial factor in such cycles, with decomposition pathways like beta-hydride elimination needing to be considered. libretexts.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for propyl ethyl(phenyl)phosphinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, asymmetric synthesis using fungal catalysts (e.g., Rhizopus oryzae) enables enantioselective resolution of intermediates, as demonstrated in fungi-catalyzed resolution of ethyl 1-hydroxybenzyl(phenyl)phosphinate derivatives . Reaction optimization includes controlling temperature (60–80°C), solvent polarity (ethyl acetate/hexane mixtures), and catalyst loading (5–10 mol%) to achieve yields >70% . Purification typically involves column chromatography with ethyl acetate:hexane gradients (1:3 to 1:1) to isolate high-purity fractions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : P NMR identifies phosphorus-centered chemical shifts (δ 20–30 ppm for phosphinates), while H/C NMR confirms alkyl/aryl substituents .

- GC-MS : Quantifies purity (>95%) and detects volatile byproducts; electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation .

- TLC : Monitors reaction progress using ethyl acetate:n-hexane (1:1) as eluent, with UV/iodine staining for visualization .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (N/Ar) at <15°C to prevent hydrolysis/oxidation .

- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to skin sensitization risks (H317) . Toxicity data extrapolated from organophosphate class studies suggest LD values >500 mg/kg (oral, rat), but aquatic toxicity (H411) necessitates waste neutralization .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

- Methodological Answer : Asymmetric catalysis using lipases (e.g., Candida antarctica) or transition-metal complexes (e.g., BINAP-Ru) can achieve >90% ee. Kinetic resolution via hydrolytic enzymes in biphasic systems (water:organic solvent) separates enantiomers based on differential reaction rates . Enantiomer ratios are quantified using chiral HPLC with amylose-based columns and polarimetric detection .

Q. How should researchers address discrepancies in purity assessments between GC, NMR, and elemental analysis?

- Methodological Answer :

- Data Triangulation : GC detects volatile impurities, while NMR identifies non-volatile contaminants (e.g., unreacted precursors). Elemental analysis (C/H/P/O%) validates stoichiometry.

- Case Study : A 5% GC purity deviation from NMR integration in ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate was traced to column degradation; recalibration with fresh GC columns resolved the issue .

Q. What computational methods predict the reactivity of this compound in organocatalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the phosphorus center. Solvent effects are incorporated via PCM (Polarizable Continuum Model), while QTAIM (Quantum Theory of Atoms in Molecules) analyzes bond critical points for mechanistic insights . Comparative studies with phenylphosphonic acid derivatives highlight steric effects from the ethyl/propyl groups on reaction barriers .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) reduce steric hindrance at the phosphorus center, enhancing turnover frequency (TOF) .

- Solvent Screening : Low-polarity solvents (toluene) favor Pd-catalyzed couplings by stabilizing active Pd(0) species .

- Kinetic Profiling : In situ IR spectroscopy tracks intermediate formation rates, identifying rate-limiting steps (e.g., oxidative addition) .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in phosphinate-based reaction protocols?

- Methodological Answer :

- Detailed Reporting : Document catalyst activation steps (e.g., degassing solvents), exact stoichiometry, and temperature ramps.

- Open Data : Share raw NMR/GC files in repositories (e.g., Zenodo) for peer validation .

- Negative Controls : Include reactions without catalysts to baseline byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.